Butyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Butyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with butyl and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-propoxy[1,1’-biphenyl]-4-carboxylic acid with butanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of Butyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents on the aromatic rings can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Butyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Another biphenyl derivative with tert-butyl groups.
Butylparaben: An ester of p-hydroxybenzoic acid with butanol, used as a preservative.
Uniqueness
Butyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
61313-87-9 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
butyl 4-(4-propoxyphenyl)benzoate |
InChI |
InChI=1S/C20H24O3/c1-3-5-15-23-20(21)18-8-6-16(7-9-18)17-10-12-19(13-11-17)22-14-4-2/h6-13H,3-5,14-15H2,1-2H3 |
InChI Key |
RDROZWCKUSDCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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